N'-(2-hydroxybenzylidene)-4-nitrobenzohydrazide
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Overview
Description
N’-(2-hydroxybenzylidene)-4-nitrobenzohydrazide is a Schiff base compound derived from the condensation of 2-hydroxybenzaldehyde and 4-nitrobenzohydrazide Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxybenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(2-hydroxybenzylidene)-4-nitrobenzohydrazide involves its ability to chelate metal ions, which can disrupt various biological processes. For example, it can inhibit enzymes that require metal ions for their activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with DNA and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
N’-(2-hydroxybenzylidene)-4-nitrobenzohydrazide can be compared with other Schiff bases and hydrazide derivatives:
N’-(2-hydroxybenzylidene)-4-fluoroaniline: Similar structure but with a fluorine substituent, leading to different reactivity and applications.
3-Chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Known for its anticancer properties and ability to inhibit specific enzymes.
N’-(2-hydroxybenzylidene)-4-methylaniline:
Properties
Molecular Formula |
C14H11N3O4 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O4/c18-13-4-2-1-3-11(13)9-15-16-14(19)10-5-7-12(8-6-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |
InChI Key |
ZYMJTOGKZUPMEZ-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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